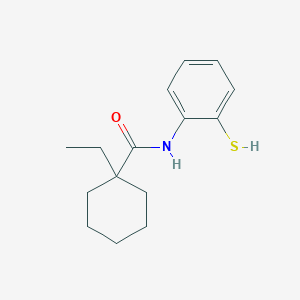
1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide is an organic compound with the molecular formula C15H21NOS. It is a derivative of cyclohexanecarboxamide, featuring an ethyl group and a sulfanylphenyl group attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with ethylamine and 2-mercaptophenylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The ethyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxamide: A simpler derivative without the ethyl and sulfanyl groups.
N-(2-sulfanylphenyl)cyclohexane-1-carboxamide: Lacks the ethyl group.
1-ethylcyclohexane-1-carboxamide: Lacks the sulfanylphenyl group.
Uniqueness
1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide is unique due to the presence of both the ethyl and sulfanylphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
211513-26-7 |
|---|---|
Molekularformel |
C15H21NOS |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H21NOS/c1-2-15(10-6-3-7-11-15)14(17)16-12-8-4-5-9-13(12)18/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
HNJZDNMUVSELCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


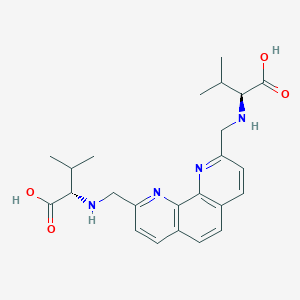
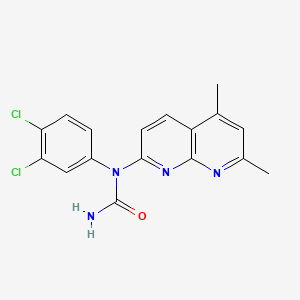
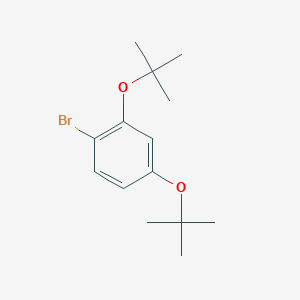
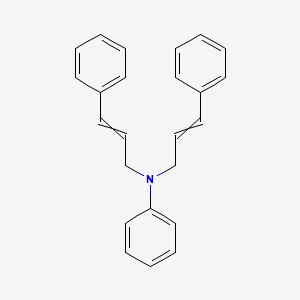
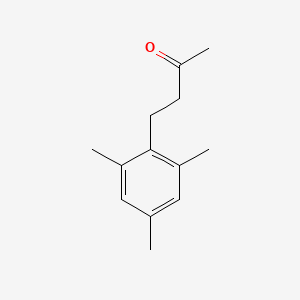
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)


![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile](/img/structure/B15165122.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
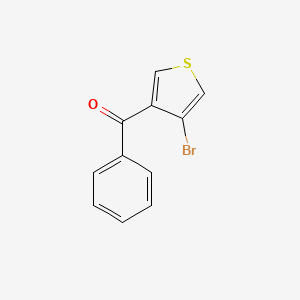
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
